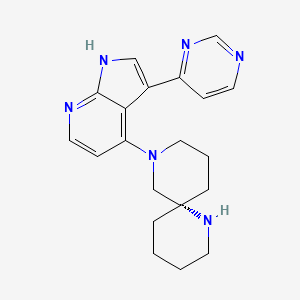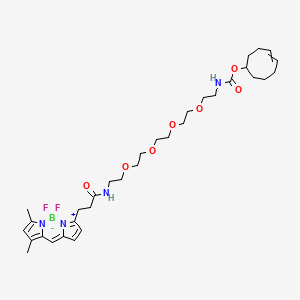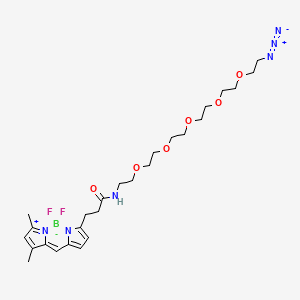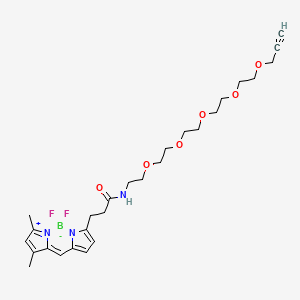
BGC-638
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du BGC-638 implique la réaction de la 4-hydroxy-3-méthoxybenzaldéhyde avec le 1-(2-chloroéthyl)-2,2-diméthyl-3-hydroxpropane pour former un hémiacétal, qui est ensuite réduit en this compound. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas bien documentées dans la littérature. Le processus de synthèse impliquerait probablement une mise à l'échelle des procédures de laboratoire, une optimisation des conditions de réaction et une garantie de la pureté et de la constance du produit final par des mesures rigoureuses de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions : Le BGC-638 subit diverses réactions chimiques, notamment des réactions de substitution et de réduction. Ces réactions sont essentielles à sa synthèse et à sa modification pour améliorer son efficacité et sa sélectivité .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent la 4-hydroxy-3-méthoxybenzaldéhyde et le 1-(2-chloroéthyl)-2,2-diméthyl-3-hydroxpropane. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.
Principaux produits formés : Le principal produit formé par la synthèse du this compound est l'inhibiteur de la thymidylate synthase lui-même. Ce composé est ensuite utilisé dans diverses applications de recherche scientifique en raison de son ciblage sélectif des tumeurs surexprimant le récepteur α-folate .
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la thymidylate synthase . En biologie et en médecine, le this compound est étudié pour son potentiel en tant que thérapie anticancéreuse ciblée, spécifiquement pour les tumeurs qui surexpriment le récepteur α-folate . Son mécanisme de ciblage sélectif en fait un outil précieux pour étudier la biologie des cellules cancéreuses et développer de nouvelles stratégies thérapeutiques .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la thymidylate synthase, une enzyme cruciale pour la synthèse de l'ADN . Le composé est spécifiquement transporté dans les cellules via le récepteur α-folate, qui est surexprimé dans certains types de tumeurs . Une fois à l'intérieur de la cellule, le this compound inhibe la thymidylate synthase, ce qui entraîne une perturbation de la synthèse de l'ADN et finalement la mort cellulaire . Ce mécanisme de ciblage sélectif minimise l'impact sur les cellules normales et réduit les effets secondaires potentiels .
Applications De Recherche Scientifique
BGC-638 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of thymidylate synthase inhibition . In biology and medicine, this compound is investigated for its potential as a targeted cancer therapy, specifically for tumors that overexpress the α-folate receptor . Its selective targeting mechanism makes it a valuable tool for studying cancer cell biology and developing new therapeutic strategies .
Mécanisme D'action
BGC-638 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis . The compound is specifically transported into cells via the α-folate receptor, which is overexpressed in certain types of tumors . Once inside the cell, this compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and ultimately causing cell death . This selective targeting mechanism minimizes the impact on normal cells and reduces potential side effects .
Comparaison Avec Des Composés Similaires
Le BGC-638 est similaire à d'autres inhibiteurs de la thymidylate synthase, tels que le BGC-945 . Les deux composés sont conçus pour cibler les tumeurs surexprimant le récepteur α-folate, mais le this compound a montré une puissance plus élevée dans certaines lignées cellulaires tumorales . D'autres composés similaires comprennent le plevitrexed, qui inhibe également la thymidylate synthase mais a un spectre d'activité plus large et peut affecter les tissus normaux . La sélectivité unique du this compound pour les tumeurs surexprimant le récepteur α-folate en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .
Conclusion
Le this compound est un inhibiteur de la thymidylate synthase avec un potentiel important en thérapie anticancéreuse ciblée. Son ciblage sélectif des tumeurs surexprimant le récepteur α-folate, combiné à ses effets inhibiteurs puissants sur la thymidylate synthase, en fait un composé précieux pour la recherche scientifique et le développement thérapeutique. Des études complémentaires et des méthodes de production industrielle permettront de réaliser pleinement son potentiel dans les applications cliniques.
Propriétés
Numéro CAS |
416852-27-2 |
|---|---|
Formule moléculaire |
C32H33N5O9 |
Poids moléculaire |
631.6 g/mol |
Nom IUPAC |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1 |
Clé InChI |
DJBPYPCKXOFYII-USZFVNFHSA-N |
SMILES |
O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O |
SMILES isomérique |
CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
SMILES canonique |
CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BGC638; BGC 638; BGC-638; CB-300638; CB 300638; CB300638. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


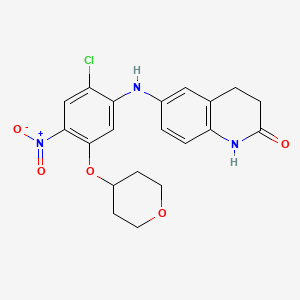
![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)

![N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B605982.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)
